molecular formula C20H15ClF2N4 B10922083 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10922083
M. Wt: 384.8 g/mol
InChI Key: SMPVNCYRVJKMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazole with a bis(4-fluorophenyl)methyl ketone derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H15ClF2N4

Molecular Weight

384.8 g/mol

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C20H15ClF2N4/c1-13-19(14-2-6-17(22)7-3-14)25-27(12-26-11-16(21)10-24-26)20(13)15-4-8-18(23)9-5-15/h2-11H,12H2,1H3

InChI Key

SMPVNCYRVJKMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CN3C=C(C=N3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.